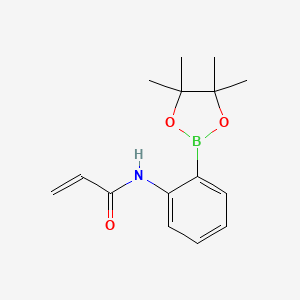

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide

Description

Properties

IUPAC Name |

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO3/c1-6-13(18)17-12-10-8-7-9-11(12)16-19-14(2,3)15(4,5)20-16/h6-10H,1H2,2-5H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMMYLJDIVTJPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675320 | |

| Record name | N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-42-1 | |

| Record name | N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

One-Pot Borylation-Acrylation

A streamlined approach combines borylation and acrylation in a single reactor. After completing the borylation step, the mixture is cooled to 0°C, and acryloyl chloride is added directly. This method reduces handling losses but requires rigorous exclusion of moisture to prevent boronate ester hydrolysis.

Solid-Phase Synthesis

Patent EP3476846A1 discloses a solid-supported variant using Wang resin. The amine is immobilized via a carboxylic acid linker, followed by on-resin acrylation. Cleavage with trifluoroacetic acid yields the target compound with >95% purity, albeit at higher costs.

Characterization and Quality Control

Synthetic batches are validated using:

-

¹H NMR (CDCl₃): δ 1.34 (s, 12H, pinacol CH₃), 5.62–6.42 (m, 3H, acrylamide vinyl), 7.24–7.86 (m, 4H, aromatic).

-

HPLC : >98% purity (C₁₈ column, acetonitrile:water gradient).

-

Melting Point : 112–114°C (decomposition observed above 120°C).

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Boronate ester hydrolysis | Use anhydrous solvents and inert gas |

| Acryloyl chloride polymerization | Maintain low temperature (0–5°C) |

| Low amine reactivity | Activate with Hünig’s base (DIPEA) |

Scale-Up Considerations

Industrial production (100+ gram batches) employs:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The boronic ester group can undergo oxidation to form boronic acids.

Reduction: The acrylamide moiety can be reduced to form corresponding amines.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Palladium catalysts with aryl halides.

Major Products:

Oxidation: Boronic acids.

Reduction: Amines.

Substitution: Biaryl compounds.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of complex organic molecules.

- Participates in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Biology and Medicine:

- Potential applications in drug discovery and development.

- Used in the synthesis of biologically active molecules.

Industry:

- Utilized in the production of advanced materials.

- Acts as a precursor for the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide involves its ability to participate in various chemical reactions due to the presence of the boronic ester and acrylamide groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The acrylamide moiety can undergo polymerization and other reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights critical structural differences among analogs, focusing on substituent type and position:

Key Observations :

Physical and Spectroscopic Properties

Insights :

- Thermal Stability : Analogs with electron-withdrawing groups (e.g., Cl in 6.18) exhibit higher melting points (>230°C) due to enhanced intermolecular interactions .

- Spectroscopic Signatures : Acrylamide derivatives consistently show C=O stretches near 1650 cm⁻¹, while trans-alkene protons in chlorophenyl analogs resonate downfield (δ 7.8) .

Biological Activity

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Chemical Formula : C₁₃H₁₉B O₃

- Molecular Weight : 234.10 g/mol

- CAS Number : 302348-51-2

Its structure includes a boron-containing moiety that is known for its reactivity and ability to form covalent bonds with biological targets.

The biological activity of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide is primarily attributed to its ability to act as a covalent inhibitor. Covalent inhibitors form stable bonds with target proteins, often leading to prolonged inhibition effects. This mechanism is particularly relevant in targeting enzymes involved in various signaling pathways.

Inhibition Studies

Recent studies have demonstrated that compounds similar to N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide exhibit significant inhibitory activity against several kinases. For instance:

- JAK3 and BMX Kinases : The compound was tested for its inhibitory effects on JAK3 and BMX kinases. While some analogs showed low micromolar activity (IC₅₀ values greater than 10 µM), others demonstrated selective inhibition with IC₅₀ values in the low nanomolar range .

Case Studies

- Dual Inhibitors Targeting TEC Kinases : A study evaluated the efficacy of various acrylamide derivatives against TEC kinases. Compounds with similar structures showed promising selectivity profiles and enhanced thermal stability when bound to their targets .

- Fragment-Based Screening : In a high-throughput screening of electrophilic fragments for their ability to inhibit caspases (Casp2 and Casp3), certain compounds derived from acrylamide structures were identified as potent inhibitors with sub-micromolar activity against specific caspases .

Toxicity and Safety Profile

The compound has been categorized under safety warnings due to its potential toxicity:

- Harmful if swallowed (H302)

- Causes skin irritation (H315)

These safety considerations are crucial when evaluating the potential therapeutic applications of the compound.

Summary of Biological Activity

Q & A

Q. What are the key considerations for synthesizing N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide with high purity?

Methodological Answer: Synthesis requires:

- Inert atmosphere (nitrogen/argon) to prevent boronic ester oxidation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .

- Temperature control : Typically 50–80°C to balance reaction rate and side-product formation .

- Purification : Column chromatography or recrystallization to isolate the product; monitor via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .

Q. Table 1: Optimal Synthesis Parameters

| Parameter | Condition | Source |

|---|---|---|

| Atmosphere | Nitrogen/Argon | |

| Solvent | DMF or THF | |

| Temperature | 50–80°C | |

| Monitoring Method | TLC (ethyl acetate/hexane 1:3) |

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Exact mass (±0.001 Da) confirms molecular formula .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1340 cm⁻¹ (B-O bond) .

- X-ray Crystallography (if crystalline): Resolves steric effects from the tetramethyl dioxaborolane group .

Advanced Research Questions

Q. How does the dioxaborolane moiety influence reactivity in Suzuki-Miyaura coupling?

Methodological Answer: The boronic ester enables cross-coupling with aryl halides. Key factors:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%) .

- Base : K₂CO₃ or Cs₂CO₃ (2 equiv) in THF/H₂O (3:1) at 80°C .

- Steric effects : The tetramethyl groups may slow transmetallation; optimize via DoE (Design of Experiments) .

- Side reactions : Hydrolysis of the boronic ester in aqueous conditions can reduce yield; use anhydrous solvents where possible .

Q. What strategies mitigate neurotoxicity and reproductive toxicity risks during handling?

Methodological Answer:

- PPE : Gloves (nitrile), lab coats, and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods; monitor airborne acrylamide with OSHA-compliant sensors (PEL: 0.03 mg/m³) .

- Toxicity screening :

- Alternatives : Explore less toxic acrylamide derivatives (e.g., methacrylamide) if toxicity limits utility .

Q. How can researchers assess the compound’s stability under varying pH and temperature?

Methodological Answer:

- Stability studies :

- Light sensitivity : UV-Vis spectroscopy to detect photooxidation; amber vials recommended .

Q. Table 2: Stability Profile

| Condition | Degradation Pathway | Half-Life (25°C) | Source |

|---|---|---|---|

| pH 2 (HCl) | Boronic ester hydrolysis | <1 hour | |

| pH 7 (PBS) | Minimal degradation | >30 days | |

| pH 10 (NaOH) | Complete hydrolysis | <10 minutes |

Q. What are the compound’s potential applications in medicinal chemistry?

Methodological Answer:

- Drug discovery :

- Kinase inhibition : Screen against kinase panels (e.g., EGFR, BRAF) using fluorescence polarization assays .

- Proteolysis-targeting chimeras (PROTACs) : The boronic ester can anchor target protein binders (e.g., for ubiquitination) .

- Biological labeling : Conjugate via acrylamide’s double bond for protein tagging (e.g., thiol-ene click chemistry) .

Q. How can contradictory data on acrylamide toxicity be resolved in research?

Methodological Answer:

- Dose-response analysis : Compare NOAEL/LOAEL across studies; human neurotoxicity occurs at ≥0.5 mg/kg/day, while carcinogenicity is rodent-specific .

- Matrix effects : Assess toxicity in relevant biological systems (e.g., co-culture models for blood-brain barrier penetration) .

- Meta-analysis : Pool data from OECD-compliant studies to refine risk assessment .

Q. What experimental designs optimize biodegradation studies for this compound?

Methodological Answer:

- Two-level factorial design : Test variables like pH (5–9), temperature (20–40°C), and microbial consortia (e.g., Pseudomonas spp.) .

- Analytical endpoints : Quantify acrylamide release via LC-MS/MS; correlate with microbial growth (OD₆₀₀) .

- Ecotoxicology : Use Daphnia magna or Vibrio fischeri assays to assess aquatic toxicity post-degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.